N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOPROPANECARBOXAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a 4-chlorobenzyl group and a cyclopropanecarboxamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOPROPANECARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the 4-chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-chlorobenzyl chloride under basic conditions.
Formation of the cyclopropanecarboxamide moiety: This can be done by reacting the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOPROPANECARBOXAMIDE can be compared with other similar compounds, such as:
N,N-Bis(4-Chlorobenzyl)-1H-1,2,3,4-Tetraazol-5-Amine: This compound also contains a 4-chlorobenzyl group but differs in its core structure, which is a tetraazole ring.
N’-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides: These compounds have an indole core and are known for their anticancer properties.
The uniqueness of N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-CYCLOPROPANECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14ClN3O |
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Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H14ClN3O/c15-12-5-1-10(2-6-12)9-18-8-7-13(17-18)16-14(19)11-3-4-11/h1-2,5-8,11H,3-4,9H2,(H,16,17,19) |
InChI Key |
DFYBZXVHQTZBHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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